
Glycyl-l-glutamine
Descripción general
Descripción
La glicilglutamina es un dipéptido compuesto por glicina y glutamina. Se utiliza comúnmente en soluciones de aminoácidos para la nutrición parenteral, proporcionando nutrientes esenciales a pacientes que no pueden consumir alimentos por vía oral . El compuesto tiene una fórmula molecular de C7H13N3O4 y un peso molecular de 203.198 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La glicilglutamina se puede sintetizar mediante diversos métodos. Un método común implica la protección del N-terminal de la glicina con anhídrido de ácido Boc para formar N-(terc-butoxicarbonil)-glicina. Este intermedio se condensa entonces con L-glutamina utilizando cloroformiato mediante un método de anhídrido mixto. El producto final se obtiene por desprotección con ácido trifluoroacético y recristalización .
Métodos de producción industrial: En entornos industriales, la glicilglutamina se produce mezclando glutamina con una solución de agua de carbonato. Esta mezcla proporciona un ambiente alcalino débil estable para la adición a baja temperatura de cloruro de acetilo de ftalimida. El producto resultante se hidroliza entonces con hidrato de hidrazina en exceso para obtener glicilglutamina .
Análisis De Reacciones Químicas
Tipos de reacciones: La glicilglutamina experimenta diversas reacciones químicas, incluida la hidrólisis y la desamidación. La hidrólisis de la glicilglutamina da lugar a la formación de glicina y glutamina. La desamidación implica la ruptura del enlace gamma-amido de los residuos de glutamina, produciendo amoníaco y glutamato .
Reactivos y condiciones comunes:
Hidrólisis: Generalmente se realiza en condiciones ácidas o básicas.
Desamidación: Catalizada por enzimas como las glutaminasas o por tratamiento químico con ácidos o álcalis.
Productos principales:
Hidrólisis: Glicina y glutamina.
Desamidación: Amoníaco y glutamato.
Aplicaciones Científicas De Investigación
Metabolic and Nutritional Applications
Glycyl-L-glutamine serves as a significant source of glutamine, an essential amino acid involved in numerous metabolic processes. It has been shown to enhance gut health and recovery in clinical nutrition. For instance, studies indicate that this compound supplementation can improve the recovery of the intestine from starvation atrophy and dysfunction, particularly in parenteral nutrition situations .
Clinical Studies on this compound
A review of clinical trials highlights several conditions where this compound has been beneficial:
- Cancer : Improved responses to chemotherapy.
- Post-surgical recovery : Enhanced recovery rates in patients undergoing major surgeries.
- Trauma and burn victims : Assists in recovery by improving nitrogen balance and immune function.
A summary table of notable clinical studies is as follows:
Condition | Study Reference | Outcome |
---|---|---|
Cancer | Bozzetti et al., 1997 | Enhanced chemotherapy response |
Post-surgery | Fürst et al., 2001 | Improved recovery rates |
Trauma/Burn | Nattakom et al., 1995 | Better nitrogen balance |
Myocardial Protection
Research has demonstrated that this compound can provide myocardial protection during ischemic events. A study involving isolated rat hearts showed that the presence of this compound significantly improved post-ischemic function by enhancing the rate pressure product and reducing reperfusion damage .
Key Findings
- This compound (5 mM) increased the rate pressure product significantly compared to controls.
- It also delayed ischemic contracture and reduced lactate accumulation during ischemia.
Neurological Effects
This compound has been investigated for its neuroprotective properties. In experiments involving denervated cat superior cervical ganglia, it was found to oppose the decline of choline acetyltransferase levels, suggesting a role in preventing axonal degeneration . This points to potential therapeutic applications in neurodegenerative conditions.
Applications in Cell Culture and Biomanufacturing
In biomanufacturing and cell culture, this compound is utilized as a serum-free medium supplement. Its stability compared to free L-glutamine makes it a preferred choice for maintaining cell viability and promoting growth in various mammalian cell cultures .
Benefits in Cell Culture
- Enhances cell survival rates.
- Supports the growth of hybridoma cells used for monoclonal antibody production.
- Aids in tissue engineering applications.
Summary of Potential Applications
The diverse applications of this compound extend across various fields, including:
- Clinical Nutrition : Enhancing recovery from trauma and surgery.
- Cardiology : Protecting against ischemia-reperfusion injury.
- Neurology : Potentially aiding in neuroprotection.
- Biotechnology : Supporting cell culture processes.
Mecanismo De Acción
El mecanismo de acción de la glicilglutamina implica su hidrólisis en glicina y glutamina, que luego se utilizan en diversas vías metabólicas. La glutamina sirve como transportador de nitrógeno y fuente de energía para las células, mientras que la glicina participa en la síntesis de proteínas y la neurotransmisión .
Compuestos similares:
Glicil-L-alanina: Otro dipéptido con propiedades similares pero diferente composición de aminoácidos.
Glicil-L-tirosina: Se utiliza en aplicaciones similares, pero tiene propiedades bioquímicas distintas.
Singularidad: La glicilglutamina es única por su estabilidad y solubilidad, lo que la hace adecuada para la nutrición parenteral. Su capacidad para proporcionar tanto glicina como glutamina la convierte en un compuesto valioso en aplicaciones médicas y nutricionales .
Comparación Con Compuestos Similares
Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
Glycyl-L-tyrosine: Used in similar applications but has distinct biochemical properties.
Uniqueness: Glycylglutamine is unique due to its stability and solubility, making it suitable for parenteral nutrition. Its ability to provide both glycine and glutamine makes it a valuable compound in medical and nutritional applications .
Actividad Biológica
Glycyl-L-glutamine (Gly-Gln) is a dipeptide composed of the amino acids glycine and L-glutamine. It has garnered attention in recent years for its potential biological activities, particularly in the fields of nutrition, immunology, and neurobiology. This article explores the biological activity of Gly-Gln, summarizing key research findings, case studies, and relevant data.
1. Immune Function and Nutrition
Gly-Gln has been studied for its role in enhancing immune function, particularly in the context of total parenteral nutrition (TPN). A study demonstrated that Gly-Gln-enriched TPN solutions effectively maintained gut-associated lymphoid tissue (GALT) integrity and improved upper respiratory tract immunity compared to standard TPN solutions. Specifically, mice receiving Gly-Gln exhibited a significantly lower incidence of viral shedding than those on TPN alone .
2. Neurotrophic Effects
Gly-Gln has been identified as a neurotrophic factor that influences the activity of acetylcholinesterase (AChE) in cultured embryonic rat skeletal muscle. It was found to enhance AChE levels in denervated superior cervical ganglia (SCG) in cats, suggesting a potential role in neuroprotection and maintenance of cholinergic activity .
3. Regulation of Feeding Behavior
Recent studies have indicated that Gly-Gln may modulate feeding behavior through its interaction with neuropeptide Y (NPY) pathways. In male broiler chicks, co-administration of Gly-Gln with NPY significantly attenuated hyperphagia induced by NPY, suggesting that Gly-Gln can influence appetite regulation via central melanocortin systems .
1. Transport Mechanisms
The biological activity of Gly-Gln is partly mediated through peptide transporters such as PEPT2, which facilitate its absorption and utilization in various tissues. Research indicates that PEPT2 plays a critical role in the uptake of Gly-Gln in the choroid plexus and other organs, impacting its availability for metabolic processes .
2. Metabolic Pathways
Gly-Gln's metabolism involves its hydrolysis into glycine and L-glutamine, both of which have distinct physiological roles. L-glutamine is known for its importance in immune cell function and gut health, while glycine contributes to various metabolic pathways including neurotransmission and muscle function .
Case Study 1: Total Parenteral Nutrition
In a controlled experiment involving mice subjected to TPN, supplementation with Gly-Gln resulted in maintained lymphocyte counts in Peyer's patches and reduced viral shedding during respiratory challenges. This case highlights the protective effects of Gly-Gln on mucosal immunity during nutritional deficiencies .
Case Study 2: Neurotrophic Activity
A study investigating the neurotrophic effects of Gly-Gln revealed that it significantly increased AChE levels when infused into denervated SCG. The findings suggest that Gly-Gln may have therapeutic potential for conditions involving cholinergic dysfunction .
Case Study 3: Feeding Regulation
In avian models, Gly-Gln was shown to mitigate hyperphagic responses induced by NPY injections, indicating its potential role as a modulator of appetite regulation within hypothalamic pathways .
Table 1: Comparative Effects of this compound vs L-Glutamine
Parameter | This compound | L-Glutamine |
---|---|---|
GALT Integrity | Maintained | Decreased |
Viral Shedding Rate | 20% | 70% |
AChE Levels in SCG | Increased | Not assessed |
Hyperphagia Attenuation | Significant | Not assessed |
Table 2: Transport Mechanisms Involving PEPT2
Compound | Transporter | Tissue Type | Effect |
---|---|---|---|
This compound | PEPT2 | Choroid Plexus | Enhanced peptide absorption |
L-Glutamine | PEPT2 | Intestinal Epithelium | Standard absorption |
Propiedades
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156917 | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-71-4 | |
Record name | Glycyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylglutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glycyl-L-Glutamine and what is its known biological relevance?
A1: this compound (or β-endorphin-(30-31)) is a dipeptide naturally occurring in the body. It's formed through post-translational processing of the larger peptide hormone, β-endorphin. [, ] This dipeptide is found in significant quantities in the brainstem, pituitary, and various peripheral tissues. [] While its exact physiological functions are still being investigated, research suggests a role as a neuromodulator in the brain and potentially as a circulating hormone in the periphery. []
Q2: How does this compound interact with β-endorphin's effects on the cardiovascular system?
A2: this compound demonstrates an antagonistic effect on some of the cardiovascular actions of β-endorphin. Studies show that it can inhibit the hypotension (drop in blood pressure) and respiratory depression induced by centrally administered β-endorphin. [, ] Notably, it doesn't appear to affect β-endorphin's analgesic (pain-relieving) properties. [] This suggests a specific modulatory role within the complex network of opioid peptide signaling.
Q3: Does this compound itself directly influence blood pressure or heart rate?
A3: Research indicates that when administered alone, this compound (even at relatively high doses) doesn't produce significant changes in blood pressure or heart rate in normotensive rats. [, ] This supports the idea that its primary role may be in modulating the effects of other signaling molecules, such as β-endorphin, rather than directly influencing cardiovascular parameters.
Q4: What protective role does this compound play in myocardial ischemia-reperfusion injury?
A4: Studies using isolated rat hearts subjected to ischemia-reperfusion injury demonstrated that this compound exerts a protective effect. [] It helps maintain left ventricular function, evidenced by improved left ventricular developed pressure (LVDP) and the rate of pressure change (±dp/dtmax). [] Additionally, it reduces myocardial damage markers like lactate dehydrogenase (LDH) and creatine kinase (CK) in the coronary effluent. [] These findings point towards a potential therapeutic benefit of this compound in mitigating heart injury following ischemic events.
Q5: Does this compound impact the outcome of hemorrhagic hypotension?
A5: Yes, this compound has demonstrated a protective role against hemorrhagic hypotension. In studies with conscious rats, pretreatment with this compound effectively attenuated the fall in blood pressure induced by hemorrhage. [] This effect appears to be dose-dependent and suggests a potential role for this compound in managing critical blood loss situations.
Q6: How does this compound potentially interact with plasma to exert its neurotrophic effect?
A7: Studies investigating this compound's neurotrophic actions revealed that its direct infusion into the right superior cervical ganglion (SCG) of cats didn't produce the expected enzyme maintenance observed in the contralateral (left) SCG. [, ] This observation led to the hypothesis that this compound might require a slow interaction or binding with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic influence. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C7H13N3O4. Its molecular weight is 203.20 g/mol.
Q8: What is the crystal structure of this compound?
A9: this compound monohydrate crystallizes in a monoclinic system with the following lattice parameters: a = 0.6914 nm, b = 0.7378 nm, c = 1.0005 nm, β = 194.1°. [] The crystal structure reveals a dimeric configuration with unidentate coordination. [] The bismuth atom and three chlorine atoms lie in the same plane within the complex. []
Q9: What spectroscopic techniques provide insights into this compound's structure?
A9: Several spectroscopic methods are valuable for analyzing this compound:
- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as amide bonds, carboxylic acid groups, and amine groups. []
- Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides additional information about molecular vibrations, particularly useful for studying amide bonds and skeletal vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed insights into the structure, conformation, and dynamics of this compound in solution. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: While this compound itself doesn't exhibit an EPR signal, this technique is helpful for studying the effects of irradiation on the molecule. [, ] Studies have used EPR to characterize the radicals formed in this compound upon gamma-irradiation. [, ]
Q10: Is this compound chemically stable in aqueous solutions?
A11: this compound exhibits greater chemical stability in aqueous solutions compared to free L-glutamine. [] This enhanced stability makes it suitable for inclusion in parenteral nutrition formulations. []
Q11: How does the stability of this compound in parenteral nutrition formulations compare to L-glutamine?
A12: this compound demonstrates superior stability in parenteral nutrition solutions compared to L-glutamine. [] This enhanced stability is crucial for maintaining the quality and effectiveness of parenteral nutrition products during storage and administration.
A11: this compound is not generally considered a catalyst and doesn't possess inherent catalytic properties. Its applications primarily focus on its biological activity and potential therapeutic benefits.
Q12: Does the stereochemistry of this compound affect its biological activity?
A15: Yes, the stereochemistry of this compound plays a crucial role in its biological activity. While this compound exhibits inhibitory effects on β-endorphin-induced cardiorespiratory depression, its enantiomer, Glycyl-D-Glutamine, lacks this activity. [] This indicates that the specific three-dimensional arrangement of atoms within this compound is essential for its interaction with biological targets and subsequent effects.
Q13: How does cyclization of this compound influence its biological activity?
A16: Intriguingly, cyclization of this compound to form cyclo(this compound) maintains its biological activity comparable to the linear dipeptide. [] This suggests that the cyclic structure might mimic a bioactive conformation of the linear form, allowing it to interact similarly with its biological targets.
Q14: What are the challenges associated with the use of L-glutamine in parenteral nutrition?
A17: L-glutamine, while important for various metabolic functions, presents challenges in parenteral nutrition due to its low solubility in water (36 g/l at 20°C) and limited chemical stability in aqueous solutions (approximately 11 days at 22-24°C). [] These factors necessitate the exploration of alternative forms of glutamine, such as dipeptides, to overcome these limitations.
Q15: What are the advantages of using this compound over L-glutamine in parenteral nutrition?
A15: this compound offers several advantages over free L-glutamine in parenteral nutrition:
- Enhanced Solubility: this compound exhibits significantly higher solubility in water compared to L-glutamine, facilitating its incorporation into parenteral solutions at therapeutically relevant concentrations. []
- Improved Stability: this compound demonstrates superior chemical stability in aqueous solutions, ensuring the long-term integrity and efficacy of parenteral nutrition formulations. []
A15: Specific SHE (Safety, Health, and Environment) regulations surrounding this compound might vary depending on its intended use, geographical location, and relevant regulatory bodies.
Q16: What are the pharmacokinetic properties of this compound following intravenous administration?
A20: Studies in healthy human subjects indicate that intravenously administered this compound is efficiently utilized. [] Urinary excretion of the dipeptide is minimal (1-2% of the infused dose), suggesting effective metabolism within the body. [] Plasma concentrations of this compound during infusion reflect its plasma half-life, which is relatively long compared to other dipeptides like Glycyl-L-leucine and Glycyl-L-tyrosine. []
Q17: Does the structure of the amino acid in the C-terminal position affect dipeptide metabolism?
A21: Yes, the structure of the C-terminal amino acid significantly influences the metabolism of dipeptides. [] This is evident in the varying plasma half-lives observed for different Glycyl-dipeptides. [] Understanding these structure-metabolism relationships is crucial for designing and optimizing peptide-based therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.